N-allyl-4-(2-phenylethoxy)benzamide N-allyl-4-(2-phenylethoxy)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1508087
InChI: InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20)
SMILES: C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2
Molecular Formula: C18H19NO2
Molecular Weight: 281.3g/mol

N-allyl-4-(2-phenylethoxy)benzamide

CAS No.:

Cat. No.: VC1508087

Molecular Formula: C18H19NO2

Molecular Weight: 281.3g/mol

* For research use only. Not for human or veterinary use.

N-allyl-4-(2-phenylethoxy)benzamide -

Specification

Molecular Formula C18H19NO2
Molecular Weight 281.3g/mol
IUPAC Name 4-(2-phenylethoxy)-N-prop-2-enylbenzamide
Standard InChI InChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20)
Standard InChI Key ISSOZXAUPYTKOI-UHFFFAOYSA-N
SMILES C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2
Canonical SMILES C=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Introduction

Chemical Identity and Properties

N-allyl-4-(2-phenylethoxy)benzamide is an organic compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.3 g/mol. This compound belongs to the benzamide class of compounds, which are characterized by an amide bond connected to a benzene ring.

Basic Identifiers

Table 1: Chemical Identifiers of N-allyl-4-(2-phenylethoxy)benzamide

ParameterValue
IUPAC Name4-(2-phenylethoxy)-N-prop-2-enylbenzamide
Molecular FormulaC₁₈H₁₉NO₂
Molecular Weight281.3 g/mol
CAS Number881627-85-6
Standard InChIInChI=1S/C18H19NO2/c1-2-13-19-18(20)16-8-10-17(11-9-16)21-14-12-15-6-4-3-5-7-15/h2-11H,1,12-14H2,(H,19,20)
Standard InChIKeyISSOZXAUPYTKOI-UHFFFAOYSA-N
SMILESC=CCNC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Structural Characteristics

N-allyl-4-(2-phenylethoxy)benzamide contains several key structural elements:

  • A para-substituted benzamide core

  • An allyl group (prop-2-enyl) attached to the amide nitrogen

  • A 2-phenylethoxy moiety at the para position of the benzene ring

The compound features three distinct functional groups: an amide bond, an ether linkage, and a terminal alkene. This combination of functional groups contributes to its chemical versatility and potential applications in diverse chemical reactions .

Physical Properties

While specific experimental data for N-allyl-4-(2-phenylethoxy)benzamide is limited in the available scientific literature, general properties can be inferred based on its structural features and similar benzamide derivatives.

Appearance and Solubility

Table 2: Predicted Physical Properties

PropertyDescription
Physical StateSolid at room temperature
AppearanceWhite to off-white powder
SolubilityLikely soluble in organic solvents (dichloromethane, chloroform, DMSO)
Limited solubility in water
StabilityGenerally stable under normal temperature and pressure

Synthesis Methods

Several potential synthetic routes can be employed to prepare N-allyl-4-(2-phenylethoxy)benzamide based on established methods for structurally similar compounds.

Amide Formation from Carboxylic Acid

One potential synthetic approach involves the reaction of 4-(2-phenylethoxy)benzoic acid with allylamine. This reaction typically requires activation of the carboxylic acid using coupling reagents .

Table 3: Reagents for Amide Coupling Synthesis

ComponentRole
4-(2-phenylethoxy)benzoic acidStarting material
AllylamineNucleophile
Coupling agent (e.g., DCC, EDC, HATU)Activates carboxylic acid
Base (e.g., TEA, DIPEA)Neutralizes generated acid
Solvent (e.g., DCM, THF)Reaction medium

The reaction typically proceeds under mild conditions (0°C to room temperature) over 12-24 hours, with expected yields of 70-90% after purification .

Acyl Chloride Method

Another efficient approach involves the preparation of 4-(2-phenylethoxy)benzoyl chloride followed by reaction with allylamine :

  • Convert 4-(2-phenylethoxy)benzoic acid to the corresponding acyl chloride using thionyl chloride or oxalyl chloride

  • React the acyl chloride with allylamine in the presence of a base

  • Purify the product through filtration, washing, and recrystallization

This method generally provides high yields (>90%) and is particularly suitable for scale-up procedures . The reaction can be conducted as follows:

Table 4: Typical Reaction Conditions for Acyl Chloride Method

ParameterCondition
TemperatureIce bath cooling (0-10°C) during addition, then room temperature
Reaction Time2-3 hours
BaseTriethylamine or aqueous sodium/potassium hydroxide
PurificationFiltration, washing to neutral, vacuum drying
Yield95-99%

Ether Formation

The phenylethoxy moiety can be introduced through Williamson ether synthesis by reacting 4-hydroxy-N-allylbenzamide with 2-phenylethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of N-allyl-4-(2-phenylethoxy)benzamide. Based on structural analysis and comparison with similar compounds, the following spectroscopic properties can be anticipated:

¹H NMR (400 MHz, CDCl₃)

Expected chemical shifts:

  • δ 7.70-7.75 (d, 2H, aromatic H)

  • δ 7.25-7.35 (m, 5H, phenyl H)

  • δ 6.90-6.95 (d, 2H, aromatic H)

  • δ 5.80-5.95 (m, 1H, CH=CH₂)

  • δ 5.15-5.30 (m, 2H, CH=CH₂)

  • δ 4.10-4.15 (t, 2H, OCH₂)

  • δ 3.95-4.05 (m, 2H, NHCH₂)

  • δ 2.95-3.05 (t, 2H, Ph-CH₂)

¹³C NMR (100 MHz, CDCl₃)

Expected chemical shifts:

  • δ 166-167 (C=O)

  • δ 160-161 (aromatic C-O)

  • δ 138-140 (phenyl C₁)

  • δ 133-134 (CH=CH₂)

  • δ 128-130 (aromatic CH)

  • δ 126-127 (aromatic CH)

  • δ 116-117 (CH=CH₂)

  • δ 114-115 (aromatic CH)

  • δ 67-68 (OCH₂)

  • δ 42-43 (NHCH₂)

  • δ 35-36 (Ph-CH₂)

IR Spectroscopy

Table 5: Expected IR Bands

Wavenumber (cm⁻¹)Assignment
3290-3310N-H stretching
3075-3085=C-H stretching (alkene)
3020-3060Aromatic C-H stretching
2920-2950Aliphatic C-H stretching
1635-1650C=O stretching (amide I)
1540-1550N-H bending (amide II)
1600-1610, 1580-1590Aromatic C=C stretching
1245-1255C-O-C asymmetric stretching
1030-1050C-O-C symmetric stretching
990-1000, 910-920=C-H out-of-plane bending (terminal alkene)

Reactivity and Chemical Properties

The reactivity of N-allyl-4-(2-phenylethoxy)benzamide is determined by its three main functional groups: the amide bond, the ether linkage, and the terminal alkene in the allyl group.

Allyl Group Reactions

The terminal alkene of the allyl group can undergo various transformations:

  • Isomerization to form geometrically defined enamides with excellent stereoselectivity

  • Oxidative cyclization with hypervalent iodine reagents to form oxazolines

  • Hydrogenation to form the corresponding propyl derivative

  • Addition reactions including hydroboration, epoxidation, and halogenation

Amide Reactions

The amide functionality, though relatively stable due to resonance stabilization, can participate in:

  • Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and allylamine

  • Reduction with strong reducing agents like LiAlH₄ to form amines

  • Dehydration with P₂O₅ or other dehydrating agents to form nitriles

Ether Linkage

The ether bond can undergo:

  • Cleavage under strong acidic conditions or with certain Lewis acids

  • Oxidation at the benzylic position adjacent to the phenyl ring

Structural FeatureEffect on Biological Activity
2-Substituent on phenyl ringCritical for antiproliferative activity
Heteroatoms in amide groupImportant for zinc ion chelation
Halogen substituentsMay decrease antiproliferative activity
Alkoxy substituentsCan enhance membrane permeability
Terminal alkeneProvides site for further functionalization

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